1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its antiproliferative and tubulin-destabilizing effects, making it a promising candidate for cancer research .
Preparation Methods
The synthesis of 1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-(2-Methoxyethyl)azetidin-1-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles like amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its antiproliferative effects on cancer cells, particularly breast cancer cells.
Medicine: Due to its antiproliferative properties, the compound is being investigated as a potential anticancer agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the destabilization of microtubules. This disruption of microtubules prevents the proper formation of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but with different substituents, this compound also exhibits antiproliferative activity and tubulin-destabilizing effects.
3-Allylazetidin-2-one: Another azetidinone derivative with similar biological activities, used in cancer research.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound has a different substituent pattern but shares similar mechanisms of action and applications.
The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct biological activities and chemical reactivity compared to other azetidinone derivatives .
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-6-8(7-10)4-5-12-2/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYKUYYCNMPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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